2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide
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Overview
Description
2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in cancer cell proliferation.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents CDK2 from phosphorylating other proteins that are necessary for cell cycle progression . As a result, the cell cycle is halted, preventing the proliferation of cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption affects downstream processes such as DNA replication and mitosis, which are crucial for cell proliferation . By halting these processes, the compound can inhibit the growth of cancer cells .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound can effectively inhibit the growth of these cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a pyrazolo[3,4-d]pyrimidine intermediate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the final product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -10°C to 100°C), inert atmospheres (e.g., nitrogen or argon), and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with potential modifications at the morpholino or thiazole rings .
Scientific Research Applications
2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide has been extensively studied for its applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in cell signaling and proliferation.
Medicine: Potential therapeutic agent for treating cancers by targeting cyclin-dependent kinases (CDKs) and other critical enzymes
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide stands out due to its dual inhibitory activity against multiple kinase targets, making it a versatile candidate for cancer therapy. Its unique combination of structural features allows for high specificity and potency in inhibiting CDKs compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c1-11-21-13(9-26-11)16(24)17-2-3-23-15-12(8-20-23)14(18-10-19-15)22-4-6-25-7-5-22/h8-10H,2-7H2,1H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHIWGRCLVFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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